

Spectroscopic Analysis of 1-Iodo-8H-perfluoroctane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Iodo-8H-perfluoroctane**

Cat. No.: **B1305862**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Iodo-8H-perfluoroctane**, a fluorinated organic compound of interest in various research and development applications. Due to the limited availability of public spectroscopic data for **1-Iodo-8H-perfluoroctane** (CAS 79162-64-4), this document presents representative data from its close structural isomer, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4), which is expected to exhibit very similar spectroscopic characteristics.[\[1\]](#)[\[2\]](#)

Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the representative compound, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.25	Triplet	2H	-CH ₂ -I
2.50	Triplet of Triplets	2H	-CF ₂ -CH ₂ -

¹³C NMR Data

Chemical Shift (ppm)	Assignment
105-125 (multiplets)	-CF ₂ - groups
33 (triplet)	-CF ₂ -CH ₂ -
-5	-CH ₂ -I

¹⁹F NMR Data

Chemical Shift (ppm)	Assignment
-81.1	-CF ₃
-114.5	-CF ₂ -CH ₂ -
-122.0 to -126.5	-(CF ₂) ₅ -

Note: NMR data is sourced from publicly available databases and may vary depending on the solvent and experimental conditions.[\[1\]](#)

Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2850	Strong	C-H Stretching
1470	Medium	C-H Scissoring
1380	Medium	C-H Methyl Rock
1200-1000	Strong	C-F Stretching
730	Medium-Weak	C-I Stretching

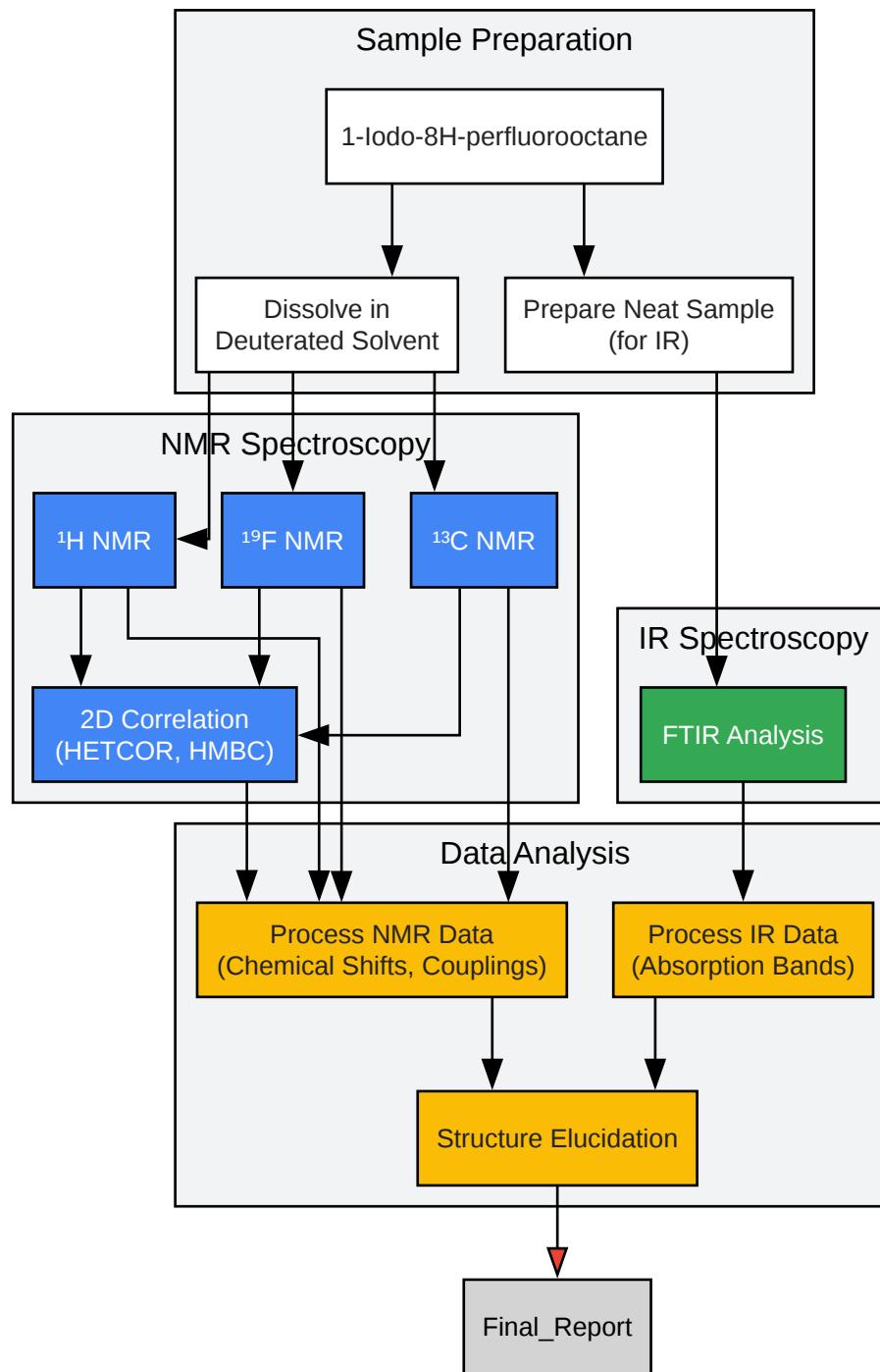
Note: IR data is based on typical absorption regions for the functional groups present.[\[3\]](#)

Experimental Protocols

The acquisition of high-quality spectroscopic data for fluorinated compounds such as **1-Iodo-8H-perfluorooctane** requires specific experimental considerations.

NMR Spectroscopy of Fluorinated Compounds

A standard protocol for acquiring NMR spectra of fluorinated compounds involves a series of one- and two-dimensional experiments.^[4]


- Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl_3 , acetone- d_6).
- ^{19}F NMR: A standard one-dimensional ^{19}F NMR spectrum is acquired. Due to the large chemical shift range of ^{19}F , a wide spectral window is necessary.^{[5][6]} Both proton-coupled and decoupled spectra can be informative.
- ^1H NMR: A standard one-dimensional ^1H NMR spectrum is acquired.
- ^{13}C NMR: A standard one-dimensional ^{13}C NMR spectrum is acquired, often with proton decoupling.
- 2D Correlation Spectroscopy: To establish connectivity, heteronuclear correlation experiments such as ^1H - ^{19}F HETCOR or HMBC can be performed to correlate proton and fluorine signals.^[7] Similarly, ^1H - ^{13}C HSQC and HMBC experiments are used to assign carbon signals.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples like **1-Iodo-8H-perfluorooctane**, the spectrum can be obtained "neat" by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).^[8] Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest. For solid samples, a KBr disk or an Attenuated Total Reflectance (ATR) accessory can be used.^[9]
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty sample holder (or the pure solvent) is recorded and subtracted from the sample spectrum.

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **1-Iodo-8H-perfluorooctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biophysics.org [biophysics.org]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. webassign.net [webassign.net]
- 9. amherst.edu [amherst.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Iodo-8H-perfluorooctane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305862#spectroscopic-data-for-1-iodo-8h-perfluorooctane-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com